molecular formula C10H14FN B1367166 2-Fluoro-2-phenylbutan-1-amine

2-Fluoro-2-phenylbutan-1-amine

Cat. No.: B1367166
M. Wt: 167.22 g/mol
InChI Key: GVENJCGDVHVTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-phenylbutan-1-amine is a fluorinated organic compound featuring an amine functional group and a fluorinated carbon center adjacent to a phenyl ring. This structure makes it a molecule of significant interest in medicinal chemistry and drug discovery research. The introduction of a fluorine atom into an organic molecule is a common strategy to modulate its properties, as fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and bioavailability . Researchers utilize such fluorinated amine building blocks in the development of novel pharmaceutical candidates and bioactive molecules. The presence of the fluorine atom can also induce conformational biases and enhance binding affinity through specific interactions with biological targets . As a chiral molecule, the stereochemistry of this compound may be critical for its biological activity, offering opportunities for research into enantioselective synthesis and the study of stereochemistry-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-fluoro-2-phenylbutan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-10(11,8-12)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3

InChI Key

GVENJCGDVHVTFM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)F

Origin of Product

United States

Context of Fluorine in Amine Chemistry

The introduction of fluorine into amine-containing molecules profoundly alters their physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its presence can significantly reduce the basicity (pKa) of a nearby amine group. tandfonline.comnih.gov This electronic modulation is critical in medicinal chemistry, as it can enhance a molecule's metabolic stability and improve its ability to permeate cell membranes by decreasing its ionization state at physiological pH. tandfonline.comnih.gov

The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which contributes to the increased metabolic stability of fluorinated compounds by making them less susceptible to enzymatic oxidation. tandfonline.comacs.org In the context of 2-Fluoro-2-phenylbutan-1-amine, the fluorine atom is positioned at the β-position relative to the amino group. This β-fluorination is known to greatly modulate the basicity of the vicinal amino group, which can lead to dramatic enhancements in bioavailability, lipophilicity, and biological activity. nih.gov The gauche effect, a conformational preference in which the fluorine atom and the amino group are in proximity, can also influence the molecule's three-dimensional structure, which is crucial for its interaction with biological targets. nih.govrsc.org

Table 1: Comparative Physicochemical Properties of Amines This table presents generalized data to illustrate the effect of fluorination on amine properties. Actual values for this compound may vary.

PropertyTypical Alkylamine (e.g., 4-phenylbutan-2-amine)Typical β-Fluoroamine
pKa ~10.0 nbinno.com~9.0 nih.gov
C-F Bond Energy N/A~485 kJ/mol
C-H Bond Energy ~413 kJ/mol~413 kJ/mol
Metabolic Stability LowerHigher nih.govwhiterose.ac.uk
Lipophilicity ModerateHigher acs.orgnih.gov

Significance of Chiral Fluoroamines in Synthetic Methodologies

Chiral amines are of central importance in pharmaceutical chemistry, and the asymmetric synthesis of fluoroamines is a particularly valuable but challenging endeavor. whiterose.ac.uk The presence of a stereogenic center containing a fluorine atom, as in 2-Fluoro-2-phenylbutan-1-amine, makes these compounds highly sought-after building blocks in organic synthesis. The development of methods to create such chiral centers with high enantioselectivity is a major focus of current research. rsc.org

Several strategies have been developed for the asymmetric synthesis of β-fluoroamines:

Organocatalysis : This approach utilizes small organic molecules as catalysts. For instance, enantioselective fluorination of aldehydes followed by reductive amination provides a route to chiral β-fluoroamines with high enantiomeric excess. nih.govnih.gov

Biocatalysis : Enzymes such as reductive aminases (RedAms) and amine transaminases (ATAs) have been successfully employed for the asymmetric synthesis of β-fluoro primary and secondary amines from α-fluoro ketones, achieving high conversion and excellent enantioselectivity. whiterose.ac.ukcore.ac.uk

Metal-Catalyzed Reactions : Chiral metal complexes, such as those involving copper or zinc, can catalyze asymmetric Mannich reactions between fluorinated ketones and imines to produce chiral β-fluoroamines with high diastereoselectivity and enantioselectivity. acs.orgmdpi.com

These methodologies underscore the importance of compounds like this compound as targets for sophisticated synthetic strategies. Their utility extends to their potential use as chiral auxiliaries or as key structural motifs in complex, biologically active molecules.

Overview of Research Landscape for Fluoroalkyl Amines

Stereoselective Synthesis Strategies

The creation of the C-F stereocenter in this compound with high enantiopurity is a primary challenge. Stereoselective synthesis strategies, particularly those employing asymmetric catalysis, are paramount in achieving this goal. These methods utilize chiral catalysts to influence the spatial orientation of the reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric catalysis provides the most efficient and atom-economical routes to enantiomerically enriched compounds. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral fluoroamines.

Organocatalysis, which uses small, chiral organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. princeton.edu These methods often avoid the use of toxic or expensive metals and can be performed under mild conditions.

####### 2.1.1.1.1. Chiral Amine Catalysis in α-Fluorination Reactions

A foundational strategy for the synthesis of chiral β-fluoroamines involves the organocatalytic α-fluorination of aldehydes. nih.gov This approach, pioneered by researchers like MacMillan, utilizes a chiral secondary amine catalyst, such as an imidazolidinone derivative, to activate a simple aldehyde substrate. princeton.edunih.gov

The mechanism proceeds through the formation of a nucleophilic enamine intermediate from the aldehyde (e.g., 2-phenylbutanal) and the chiral amine catalyst. princeton.edu The chiral environment of the enamine directs the attack of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the molecule. princeton.eduresearchgate.net This results in the formation of an α-fluoroaldehyde with high enantioselectivity. researchgate.net This enantiomerically enriched α-fluoroaldehyde is a critical precursor that can be converted to the target β-fluoroamine, this compound, through subsequent reductive amination. nih.govrsc.org The use of catalyst quantities as low as 2.5 mol% has been shown to be effective while maintaining high enantiocontrol. princeton.edunih.gov

Catalyst TypeTypical SubstrateFluorinating AgentKey IntermediateReported Enantiomeric Excess (ee)
Chiral ImidazolidinoneAliphatic AldehydesNFSIα-Fluoroaldehyde91-99% nih.gov
Jørgensen-Hayashi Catalystα-Branched AldehydesNFSIα-Fluoroaldehyde≥90% researchgate.net
Cinchona Alkaloid-derived Primary Amineα,β-Unsaturated AldehydesNFSIα-Fluoro-α,β-Unsaturated Aldehyde≥90% researchgate.net

####### 2.1.1.1.2. Organocatalyzed Synthesis of Chiral β- and γ-Fluoroamines

The direct conversion of the α-fluoroaldehyde intermediate into a β-fluoroamine can be accomplished through a one-pot or two-pot procedure. nih.gov A common method involves the in situ formation of an imine with a desired amine, followed by reduction with an agent like sodium triacetoxyborohydride (B8407120) to yield the final β-fluoroamine. rsc.org This organocatalytic α-fluorination followed by reductive amination provides a rapid and general route to enantiopure β-fluoroamines with excellent chemical yields (64–82%) and enantioselectivities (94–98% ee). nih.gov

However, the configurational instability of some α-fluoroaldehydes can lead to erosion of enantiomeric purity. nih.gov To address this, a refined two-pot protocol has been developed. nih.gov In this strategy, the organocatalytic α-fluorination is followed by an immediate reduction of the aldehyde to the corresponding β-fluoroalcohol. nih.gov These β-fluoroalcohols are bench-stable, chiral intermediates that can be isolated and purified. nih.gov The hydroxyl group is then converted into a good leaving group (e.g., a triflate), which is subsequently displaced by an amine (such as ammonia (B1221849) or a primary amine) via an SN2 reaction to furnish the desired β-fluoroamine with reproducibly high enantioselectivity (90–94% ee). nih.gov This method has also been extended to the synthesis of chiral γ-fluoroamines. nih.gov

For the synthesis of β-fluoroamines with quaternary stereocenters, such as this compound, a direct organocatalytic Mannich reaction has been reported. researcher.lifemdpi.com This approach uses a chiral cation-binding catalyst with α-fluoro cyclic ketones and α-amidosulfones (as imine precursors), achieving excellent stereoselectivity (up to 99% ee). researcher.lifemdpi.com

Organocatalytic Synthesis of Chiral β-Fluoroamines via Reductive Amination of α-Fluoroaldehydes nih.gov
Aldehyde PrecursorAmineYield (%)Enantiomeric Excess (ee, %)
2-Fluoro-3-phenylpropanalBenzylamine8298
2-Fluoro-3-phenylpropanalMorpholine6595
2-Fluoro-3,3-dimethylbutanalBenzylamine75>99
2-Fluorodecanal(R)-α-Methylbenzylamine7096

Transition metal catalysis offers a complementary set of tools for asymmetric fluorination. These methods often involve different mechanisms and can provide access to fluorinated products from a distinct set of starting materials, such as alkenes.

####### 2.1.1.2.1. Palladium-Catalyzed Fluorination Methods

Palladium catalysts have been investigated for the synthesis of β-fluoroamines, primarily through the aminofluorination of alkenes. nih.gov While early methods produced achiral products, advancements have led to stereoselective transformations. nih.gov For instance, Pd-catalyzed hydrogenation of homoallylic amines, which can be formed via other catalytic processes, provides a route to alkyl-substituted β-fluoroamines. nih.gov A notable example is the synthesis of 4-(2-fluoro-4-phenylbutyl)morpholine, a compound structurally related to this compound, which was achieved in 93% yield through this hydrogenation step. nih.gov

Furthermore, palladium-catalyzed β-C(sp³)–H fluorination has been demonstrated as a viable strategy for the synthesis of chiral β-fluoro α-amino acids, highlighting the potential of Pd-catalysis to forge C-F bonds at stereogenic centers in amine-containing molecules. researchgate.net These methods represent an alternative to organocatalytic routes, starting from different precursors and proceeding through distinct catalytic cycles.

Asymmetric Catalysis Approaches

Transition Metal-Catalyzed Asymmetric Syntheses
Copper-Catalyzed Asymmetric Reactions

Copper catalysis has emerged as a powerful tool for constructing chiral C-N bonds. These methods offer a cost-effective and versatile alternative to more expensive noble metal catalysts. Copper-catalyzed asymmetric reactions, such as the three-component aminofluorination of alkenes and 1,3-dienes, provide a direct route to β-fluoroalkylamines from simple starting materials. nih.gov This approach involves the simultaneous introduction of an amine and a fluorine atom across a double bond. nih.gov

A notable strategy is the enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes, which efficiently assembles chiral perfluoroalkyl-containing allylic amines with high regioselectivity and excellent enantioselectivity. nih.gov Mechanistic studies suggest that the key C-N bond formation step involves an enantioselective cross-coupling between an allylic radical and a copper-stabilized nitrogen-centered radical. nih.gov While not a direct synthesis of the target saturated amine, the resulting chiral allylic amines are versatile intermediates that can be subsequently hydrogenated to yield compounds like this compound. Another relevant method is the copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines, which delivers chiral N-aryl allylamines that can be precursors to primary amines after a deprotection step. rsc.org

Table 1: Representative Copper-Catalyzed Asymmetric Amination Reactions

Catalyst SystemSubstrate TypeAminating AgentConditionsYieldee (%)Ref
Cu(MeCN)₄PF₆ / (R)-(+)-BINAMTerminal AlkenesN-ArylhydroxylaminesToluene, rtGoodGood rsc.org
Cu(I) / Chiral Ligand1,3-DienesAniline derivatives / Perfluoroalkyl reagentsNot specifiedHighExcellent nih.gov
Cu(I)Alkenes / 1,3-DienesO-Benzoylhydroxylamines / Et₃N·3HFDCE, 60 °CUp to 81%N/A nih.gov
Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Iridium-catalyzed asymmetric hydrogenation of prochiral imines is a highly efficient and reliable method for the synthesis of chiral amines with high enantiomeric purity. researchgate.net This reaction is particularly valuable for producing primary amines from the corresponding ketimines. For the synthesis of this compound, a suitable precursor would be the imine derived from 2-fluoro-2-phenylbutan-1-one.

The success of this methodology relies heavily on the design of chiral ligands, which coordinate to the iridium center and create a chiral environment for the hydrogenation. researchgate.netdiva-portal.org Cationic iridium(I) complexes featuring N,P-ligands, such as phosphinooxazolines (PHOX), have proven to be extremely effective catalysts. researchgate.netdiva-portal.org These catalysts are often stable to air and moisture, facilitating their handling. researchgate.net High enantioselectivities (up to 96% ee) have been achieved in the reduction of various acyclic N-arylimines, even at low catalyst loadings. researchgate.net Although the hydrogenation of fluorinated olefins with iridium catalysts can sometimes be complicated by defluorination, careful selection of the ligand and reaction conditions can mitigate this side reaction and yield the desired fluorinated products with high selectivity. diva-portal.orgdiva-portal.org

Table 2: Examples of Iridium-Catalyzed Asymmetric Imine Hydrogenation

Catalyst PrecursorLigand TypeSubstrate TypeH₂ PressureTemp (°C)ee (%)Ref
[Ir(COD)Cl]₂Phosphino-oxazoline (PHOX)Acetophenone N-arylimines5-50 bar-20Up to 96 researchgate.net
[Ir(COD)Cl]₂PhosphinodihydrooxazoleN-(1-phenylethylidene)aniline30 bar40Up to 81 acs.org
Ir-tridentate catalystTridentate N,P,NN-phosphinoyliminesNot specifiedNot specifiedHigh rsc.org
Ruthenium-Catalyzed Amine Synthesis

Ruthenium-catalyzed direct reductive amination of ketones is a highly atom-economical and step-efficient strategy for synthesizing primary amines. acs.org This one-pot process directly converts a ketone into an amine using an ammonia source and a reductant, typically molecular hydrogen (H₂), avoiding the need to pre-form and isolate the imine intermediate. nih.gov The application of this method to 2-fluoro-2-phenylbutan-1-one, using an appropriate chiral ruthenium catalyst, would provide a direct pathway to this compound.

Catalytic systems composed of a ruthenium precursor, such as Ru(OAc)₂, and a chiral diphosphine ligand, like C₃-TunePhos, have demonstrated high efficiency and enantioselectivity for the reductive amination of a broad range of alkyl aryl ketones. acs.orgnih.gov Ammonium (B1175870) acetate (B1210297) often serves as a user-friendly source of ammonia. nih.gov This protocol has been successfully applied to the synthesis of key intermediates for pharmaceutical molecules, highlighting its practicality and scalability. nih.govthieme-connect.com The reaction typically proceeds with excellent enantiocontrol, often exceeding 90% ee for various substrates. acs.org

Table 3: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Ketones

Catalyst SystemAmmonia SourceSubstrate TypeH₂ PressureConditionsYieldee (%)Ref
Ru(OAc)₂ / C₃-TunePhosNH₄OAcAlkyl aryl ketones57 barTFE, 100 °C, 24 h49-96%80-97% nih.govthieme-connect.com
[Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)]NH₃ (gas) / NH₄IAcetophenone derivatives40 barToluene, 120 °C, 16 hModerate to HighModerate to High dicp.ac.cn
Ru(II)-(arene) complexAnilinesAldehydesNot specifiedNot specifiedHighHigh acs.org
Biocatalytic Approaches to Chiral Amines

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals.

Transaminase-Mediated Stereoselective Amination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like 2-propylamine or L-alanine) to a prochiral ketone, yielding a chiral amine. researchgate.netuni-graz.atresearchgate.net This method represents a direct and sustainable route to enantiopure amines. The synthesis of this compound could be achieved via the TA-mediated amination of 2-fluoro-2-phenylbutan-1-one.

While the amination of α-fluoroketones using transaminases has been explored, a key challenge is a competing promiscuous hydrodefluorination reaction, where the enzyme removes the fluorine atom to yield the defluorinated ketone. whiterose.ac.ukresearchgate.net However, successful amination of other fluorinated substrates, such as α,α-difluorinated ketones, has been reported with high conversion and excellent enantiomeric excess (>99% ee), demonstrating that the desired transformation is feasible. nih.gov The outcome is highly dependent on the specific enzyme and substrate. The availability of commercial panels of both (R)- and (S)-selective transaminases allows for the synthesis of either enantiomer of the target amine. researchgate.netacs.org

Table 4: Biocatalytic Amination of Ketones using Transaminases (TAs)

Enzyme SourceSubstrate TypeAmine DonorConditionsConversion/Yieldee (%)Ref
Chromobacterium violaceum / Arthrobacter sp.α-Fluoroketones2-PropylamineAqueous buffer, mild temp.High (defluorination)N/A whiterose.ac.ukresearchgate.net
Various commercial (S)- and (R)-TAs(Hetero)aromatic ketonesIsopropylamineAqueous buffer, pH, temp. optimized47-94% (isolated)>99 researchgate.net
Arthrobacter sp. / Aspergillus terreus etc.Aliphatic & (hetero)aromatic α,α-difluoroketonesNot specifiedNot specified55-82% (isolated)>99 nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis involves the use of a chiral molecule to control the formation of a new stereocenter. This strategy is particularly effective when a suitable chiral catalyst for a direct enantioselective route is unavailable.

Use of Chiral Auxiliaries in Fluoroamine Construction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The N-tert-butylsulfinyl group, pioneered by Ellman, is a powerful chiral auxiliary for the asymmetric synthesis of amines. cas.cn

In this approach, a fluorinated ketone precursor is condensed with an enantiopure N-tert-butylsulfinamide to form a chiral N-tert-butylsulfinyl imine. cas.cn The sulfinyl group then directs the nucleophilic addition (e.g., reduction or addition of an organometallic reagent) to one face of the C=N double bond with high diastereoselectivity. Subsequent removal of the auxiliary under acidic conditions yields the enantiomerically enriched primary fluoroamine. cas.cn This methodology is attractive due to its broad substrate scope, high stereoselectivity, and the ease of recycling the chiral auxiliary. cas.cn The strategy has been successfully applied to the synthesis of various fluorinated chiral amines and amino acids. bioorganica.com.uaresearchgate.net For example, the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine has been used to prepare trifluoromethylated amino acids and aminophosphonic acids. bioorganica.com.ua

Table 5: Diastereoselective Synthesis using Chiral Auxiliaries

Chiral AuxiliarySubstrate TypeReaction TypeDiastereomeric Ratio (dr)OutcomeRef
N-tert-butylsulfinylFluorinated IminesNucleophilic AdditionHighChiral Fluorinated Amines cas.cn
Oppolzer's Sultam / Ellman's ImineDipeptide IsosteresMulti-step synthesisHigh(Z)-Fluoroalkene Dipeptide Isosteres rsc.org
(S)-1-phenylethylamineAziridinesHydrofluorination Ring-Opening10:1Chiral β-Fluoroamine ucla.edu
Diastereoselective Control in Fluorination Reactions

Achieving diastereoselectivity is a critical aspect of synthesizing complex molecules like this compound, which contains a stereocenter at the carbon bearing the fluorine atom. The spatial arrangement of atoms is crucial for the biological activity of a molecule.

Research has demonstrated the diastereoselective synthesis of related fluorinated compounds. For instance, the synthesis of fluorinated spiroepoxy alkylphosphonates from β-keto phosphonates has been reported to be highly diastereoselective. frontiersin.orgnih.gov The reaction of β-keto phosphonates bearing phenyl substituents with diazomethane (B1218177) resulted in diastereomerically pure oxiranes. frontiersin.org This high level of stereocontrol is attributed to the influence of the substituents on the transition state of the reaction. frontiersin.org

Furthermore, the stereoselective ring-opening of these epoxides with nucleophiles like bromide or azide (B81097), followed by reduction, has yielded tertiary bromides and N-Boc protected β-amino-γ-hydroxy alkylphosphonates with high diastereoselectivity. frontiersin.orgnih.gov These examples, while not directly producing this compound, highlight methodologies that could be adapted for its stereocontrolled synthesis. The key is the ability to control the approach of the fluorinating agent or a precursor functional group to a prochiral center.

Fluorination Reaction Pathways for Amine Derivatives

The introduction of a fluorine atom into an organic molecule can be achieved through various reaction pathways, broadly categorized as nucleophilic and electrophilic fluorination, as well as direct C-H fluorination.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the use of a fluoride (B91410) ion source to displace a leaving group or open a strained ring.

Handling anhydrous hydrogen fluoride (HF) can be challenging due to its corrosive nature. To circumvent this, "latent" or "tamed" HF sources have been developed. These reagents generate HF in situ, providing a safer and more manageable way to perform hydrofluorination reactions. princeton.educore.ac.uk

Amine/HF reagents, such as triethylamine (B128534) trishydrofluoride (Et3N·3HF) and Olah's reagent (pyridine-HF), are frequently used nucleophilic fluoride sources. nih.gov The reactivity and selectivity of these reagents depend on their acidity and the nucleophilicity of the fluoride equivalent. nih.gov

A notable development is the use of benzoyl fluoride in combination with a non-nucleophilic alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to generate HF in situ. ucla.edunih.gov This system, often catalyzed by a Lewis base, has proven effective in the hydrofluorination of aziridines to produce β-fluoroamines. ucla.edunih.gov Another approach involves the use of potassium fluoride (KF) and HFIP, which has been successfully applied in the copper-catalyzed hydrofluorination of α-diazocarbonyl compounds. nih.govprinceton.edu

Latent HF SourceActivating Agent/CatalystApplicationReference
Benzoyl Fluoride / HFIPLewis Base (Amine)Hydrofluorination of aziridines ucla.edunih.gov
KF / HFIPCopper(I) catalystHydrofluorination of α-diazocarbonyls nih.govprinceton.edu
Amine-HF complexes-General nucleophilic fluorination nih.gov

The ring-opening of strained heterocycles, such as epoxides and aziridines, with a fluoride source is a powerful method for introducing a fluorine atom and an adjacent functional group in a stereocontrolled manner.

The hydrofluorination of aziridines using latent HF sources provides a direct route to β-fluoroamines. nih.gov This reaction has been shown to have a broad substrate scope with respect to the substituents on the aziridine (B145994) ring and the nitrogen-protecting group. nih.gov Both regio- and diastereoselective ring-opening have been achieved, yielding medicinally relevant β-fluoroamine building blocks. nih.gov

Similarly, the ring-opening of epoxides with fluoride has been extensively studied for the synthesis of β-fluoroalcohols. nih.gov Cooperative dual-catalyst systems, employing a chiral amine and a chiral Lewis acid, have enabled the enantioselective desymmetrization of meso-epoxides and kinetic resolution of racemic terminal epoxides. nih.gov The treatment of 2,3- and 3,4-epoxy amines with tetrafluoroboric acid diethyl ether complex (HBF4·OEt2) results in an efficient SN2-type ring-opening to give stereodefined amino fluorohydrins. acs.org

More recently, the site-selective nucleophilic ring-opening of α-aryl azetidinium salts with tetrabutylammonium (B224687) fluoride (Bu4NF) has been reported to yield tertiary alkyl fluorides. rsc.org This reaction proceeds at the more substituted carbon atom, providing a route to compounds with a quaternary center containing a fluorine atom. rsc.org

Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic carbon center. This approach is often used for the fluorination of enolates, enol ethers, and other electron-rich species.

Reagents like Selectfluor are commonly employed for the electrophilic fluorination of carbonyl compounds. acs.orgnih.gov For instance, α-mono- and α,α-difluoro-β-ketophosphonates have been synthesized with excellent selectivity using Selectfluor. acs.org The resulting α-monofluoro-β-ketophosphonates can then be converted to α-monofluoro-β-aminophosphonates. acs.org

The fluorination of α,β-unsaturated ketones can also be achieved using electrophilic fluorinating agents, sometimes in the presence of a hypervalent iodine compound. nih.gov

Fluorinating AgentSubstrate TypeProductReference
Selectfluorβ-Ketophosphonatesα-Fluoro-β-ketophosphonates acs.org
SelectfluorSilyl (B83357) enol ethers of ketoprolinesFluoro-keto-proline nih.gov
N-FluorobenzenesulfonimideAldehydes (with organocatalyst)Fluorinated aldehydes beilstein-journals.org

C(sp³)–H Fluorination Methodologies

The direct fluorination of unactivated C(sp³)–H bonds represents a highly desirable and atom-economical approach to synthesizing fluorinated molecules. This strategy avoids the need for pre-functionalization of the substrate.

Palladium-catalyzed methods have been developed for the site- and diastereoselective fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives. researchgate.net These reactions often employ a directing group to guide the catalyst to the desired C-H bond. researchgate.net Similarly, the γ-C(sp³)–H fluorination of free aliphatic amines has been achieved using a transient directing group. nih.gov

Electrochemical methods have also emerged as a powerful tool for C(sp³)–H fluorination. nih.govchemrxiv.orgthieme.de An electrochemical Shono oxidation can be used for the α,β-desaturation of amine derivatives to form enamine intermediates, which can then be further functionalized to introduce fluorine at the β-position. nih.govchemrxiv.org

Monofluoromethylation Techniques

The introduction of a single fluorine atom into a molecule, or monofluoromethylation, is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. For a molecule like this compound, this process is particularly challenging due to the need to control the position and stereochemistry of the fluorination. Research has explored various techniques to achieve this transformation, often involving the conversion of a more readily available functional group into a C-F bond.

One common strategy involves the use of fluorinating reagents on a precursor molecule. For instance, the treatment of an alcohol with a deoxyfluorinating agent can replace the hydroxyl group with a fluorine atom. Another approach is the fluorination of an enolate or a similar carbanionic species with an electrophilic fluorine source. The choice of method often depends on the specific substrate and the desired outcome.

Table 1: Monofluoromethylation Research Findings

Precursor Reagent Key Finding
α-Phenyl-substituted aldehyde Electrophilic Fluorinating Agent Can lead to the formation of α-fluoro aldehydes, which are precursors to the target amine.
Tertiary alcohol Deoxyfluorinating Agent Can provide the desired α-fluoro compound, though rearrangement products are possible.

Amine Formation Methodologies

The synthesis of the amine functional group is a cornerstone of organic chemistry, with numerous methods developed over the years. The choice of method for preparing this compound will depend on the available starting materials and the compatibility of the functional groups present in the molecule.

Reductive Amination of Carbonyl Precursors

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of a ketone or aldehyde with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and effective reagent for this transformation. The reaction is often carried out in chlorinated solvents such as dichloroethane or chloroform.

For the synthesis of this compound, the corresponding ketone, 2-fluoro-2-phenyl-1-butanone, would be the required precursor. The reaction with an ammonia source, followed by reduction, would yield the target primary amine.

Table 2: Reductive Amination Research Findings

Carbonyl Precursor Amine Source Reducing Agent Key Finding
Ketone/Aldehyde Ammonia Sodium Triacetoxyborohydride An effective and general method for the synthesis of a wide range of amines.
Ketone/Aldehyde Primary/Secondary Amine Various (e.g., H₂/Pd, NaBH₃CN) A versatile method for the formation of secondary and tertiary amines.

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution reactions provide a classical and reliable route to amines. This approach involves the displacement of a leaving group, such as a halide or a sulfonate ester, by an amine nucleophile. Ammonia, or a synthetic equivalent, can be used as the nucleophile to generate primary amines. One of the challenges with using ammonia directly is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.

To circumvent this issue, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed. Alternatively, the use of sodium azide to introduce the azide functionality, followed by reduction, provides a clean and efficient route to primary amines.

Table 3: Nucleophilic Substitution Research Findings

Substrate Nucleophile Key Finding
Alkyl Halide/Sulfonate Ammonia Can be used to form primary amines, but over-alkylation is a common side reaction.
Alkyl Halide Phthalimide (Gabriel Synthesis) A classic method for the synthesis of primary amines that avoids over-alkylation.
Alkyl Halide Sodium Azide Provides a clean route to primary amines via an azide intermediate.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical method for the synthesis of amines. This reaction can be catalyzed by a variety of metals, including alkali metals, alkaline earth metals, lanthanides, and transition metals. The direct hydroamination of unactivated alkenes is a particularly challenging but desirable transformation.

In the context of this compound synthesis, the hydroamination of a suitable alkene precursor, such as 2-fluoro-2-phenyl-1-butene, with ammonia could provide a direct route to the target compound. The development of catalysts that can effectively promote this transformation with high regioselectivity and enantioselectivity is an active area of research.

Multi-Component Reactions for Fluoroamine Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to the synthesis of related fluoroamine scaffolds.

For example, a Passerini or Ugi reaction involving a fluorinated aldehyde or ketone could be envisioned. These reactions allow for the rapid assembly of α-acylamino amide or α-amino amide structures, which could potentially be further elaborated to the desired fluoroamine. The development of novel MCRs that can incorporate fluorine-containing building blocks is a promising strategy for the efficient synthesis of a diverse range of fluoro-organic compounds.

Elucidation of Catalytic Cycles

The formation of chiral β-fluoroamines is predominantly achieved through several key catalytic approaches, each with a distinct cycle.

Organocatalytic Cycles: A prevalent strategy involves the use of chiral amine catalysts to activate aldehyde precursors. nih.govresearchgate.net In a typical cycle for synthesizing a β-fluoroamine, a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with an α-substituted aldehyde (e.g., 2-phenylbutanal) to form a nucleophilic enamine intermediate. This enamine then undergoes an electrophilic attack by a fluorine source like N-fluorobenzenesulfonimide (NFSI). Subsequent hydrolysis releases the α-fluoro aldehyde and regenerates the catalyst. The unstable α-fluoro aldehyde is typically reduced in situ to a stable β-fluoroalcohol, which is then converted to the target β-fluoroamine. nih.gov

Phase-Transfer Catalysis Cycles: Chiral phase-transfer catalysis offers an alternative route. One method employs a chiral bis-urea catalyst which complexes with potassium fluoride (KF), transporting the fluoride anion from the solid phase into the organic solution. acs.org This chiral fluoride complex then reacts with a meso-aziridinium ion, formed in situ from a corresponding β-amino alcohol, to deliver the β-fluoroamine enantioselectively. acs.org Another approach uses chiral anion phase-transfer catalysis, where a chiral phosphoric acid is deprotonated to form a chiral phosphate (B84403) anion. This anion then pairs with the cationic part of an electrophilic fluorinating reagent like Selectfluor, facilitating an enantioselective fluorine transfer to a nucleophile. dicp.ac.cnmdpi.comnih.gov

Transition-Metal-Catalyzed Cycles: Palladium and nickel complexes have also been utilized. For instance, a Pd-catalyzed fluorination of a vinyl triflate involves the oxidative addition of the Pd(0) catalyst to the C-OTf bond, forming a Pd(II) intermediate. chemrxiv.org Subsequent steps involve fluoride association and reductive elimination to yield the fluorinated product and regenerate the Pd(0) catalyst. chemrxiv.orgbeilstein-journals.org Similarly, Ni(II)-catalyzed fluorinations are proposed to proceed through an octahedral nickel complex where both the substrate and a chiral ligand are coordinated, enabling stereocontrolled fluorination. nih.gov

Hypervalent Iodine Catalysis: In this cycle, a hypervalent iodine reagent activates an alkene substrate, such as an allylic amine, to form an iodine(III)-π intermediate. nih.gov This is followed by a metathesis step where a fluoride source attacks the activated double bond, leading to fluorocyclization and regeneration of the catalyst. mdpi.comnih.gov

Identification of Key Intermediates and Transition States

Computational and experimental studies have been crucial in identifying the fleeting intermediates and transition states that dictate the course and outcome of fluoroamine synthesis.

Key Intermediates:

Enamine Intermediates: Formed from the condensation of an aldehyde with a chiral amine catalyst, these are the key nucleophilic species in many organocatalytic fluorinations. beilstein-journals.orgnih.gov Their geometry (E vs. Z) and conformation (syn vs. anti) are critical for stereocontrol. nih.gov

Aziridinium Ions: These strained, three-membered rings are generated in situ from β-amino alcohols and serve as electrophilic partners for nucleophilic fluoride in phase-transfer catalysis. acs.org

Iodine(III)-π Intermediates: In reactions catalyzed by hypervalent iodine, the catalyst does not form a covalent bond but rather a π-complex with the alkene, activating it for nucleophilic attack. nih.govacs.org

Roaming [F–H∙∙∙F]⁻ Species: Computational studies on hypervalent iodine-catalyzed fluorination suggest that hydrogen fluoride (HF) can interact with the catalyst-bound fluoride to form a "roaming" [F–H∙∙∙F]⁻ species, which acts as the active fluorinating agent. mdpi.comnih.gov

Transition States (TS): The energy and geometry of the transition state in the stereodetermining step are fundamental to enantioselectivity.

Concerted vs. Stepwise Mechanisms: The C-F bond formation can occur through different pathways. For example, deoxyfluorination with reagents like PhenoFluor is proposed to proceed via a concerted nucleophilic aromatic substitution (CSNAr) transition state. acs.org

Open vs. Closed Transition States: In the addition of metal fluoroenolates to N-sulfinyl imines, the diastereochemical outcome suggests the involvement of an open transition state, in contrast to the closed, six-membered chair-like transition states often invoked for non-fluorinated analogues. acs.org

Stabilization by Non-covalent Interactions: Computational studies have highlighted the importance of non-covalent interactions in stabilizing transition states. For example, in certain organocatalyzed reactions, electrostatic interactions between a positively charged ammonium moiety on the catalyst and the fluorine atom on the substrate can significantly lower the energy of the favored transition state, thereby enhancing enantioselectivity. rsc.org

Below is a table summarizing computed energy barriers for transition states in various fluorination reactions.

Reaction TypeCatalyst/ReagentSubstrateTS Energy Barrier (kcal/mol)Source
Organocatalytic FluorinationProlinol-basedEnamine~8-12 nih.gov
Pd-Catalyzed FluorinationPd(L)₂Vinyl triflate12.7 (Oxidative Addition) chemrxiv.org
Fluoride MetathesisDMAPPentafluoropyridine18.0 chemrxiv.org
SN2 FluorinationCsF / 18-crown-6Mesylate6.8 mdpi.com
Radical FluorinationNFSIIsopropyl radical46.1 (DFT calc.) researchgate.net

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies provide powerful insights into reaction mechanisms by revealing which bonds are breaking or forming in the rate-determining step. wikipedia.org

Fluorine KIE (¹⁸F/¹⁹F): The KIE for fluorine is a direct probe of C-F bond formation or cleavage. Since ¹⁹F is the only naturally occurring isotope, these studies require the use of the short-lived ¹⁸F radionuclide. icm.edu.pl A significant KIE value (e.g., k¹⁸/k¹⁹ > 1.05) indicates that the C-F bond is being cleaved in the rate-limiting step. Conversely, a KIE value close to 1.0 suggests that C-F bond formation/cleavage occurs in a fast step after the rate-determining step. acs.orgicm.edu.pl For example, in the base-catalyzed elimination of HF from a fluorobutanone in DMSO, a large fluorine KIE was observed, indicating that the elimination step was rate-limiting. However, changing the solvent to acetonitrile (B52724) resulted in a KIE near unity, showing a switch to a rate-limiting nucleophile addition. icm.edu.pl

Carbon KIE (¹³C/¹⁴C): The KIE at the carbon atom undergoing substitution can help distinguish between different mechanistic pathways, such as S_N1 and S_N2. wikipedia.org In an S_N2 reaction, where the nucleophile attacks as the leaving group departs, the carbon KIE is typically small. In contrast, an S_N1 reaction, which involves the formation of a carbocation intermediate, would show a more significant secondary KIE. wikipedia.orgcdnsciencepub.com

The use of KIE is a nuanced tool that, when combined with computational modeling, can provide a detailed picture of the transition state geometry. wayne.edu

Stereochemical Control Mechanisms

Achieving high enantioselectivity in the synthesis of compounds like this compound hinges on effective stereochemical control.

Catalyst-Based Control: The most common strategy relies on a chiral catalyst to create a biased environment for the fluorination step. In organocatalysis using diarylprolinol derivatives, the bulky diarylmethylsilyl ether group on the catalyst effectively shields one face of the enamine intermediate. nih.gov The stereochemical outcome is then determined by the preferred conformation of the enamine (anti or syn) and the trajectory of the electrophile's approach to the less-shielded face. nih.gov DFT calculations have shown that the transition state leading to the major enantiomer is significantly lower in energy. nih.gov

Reagent-Based Control: In some systems, the choice of reagent can dictate the stereochemical outcome. A notable example is the asymmetric fluorination of α-branched aldehydes, where switching from N-fluorobenzenesulfonimide (NFSI) to a different electrophilic fluorine source can invert the sense of stereoinduction, providing access to either enantiomer of the product with the same catalyst. acs.org

Dual Catalysis: This approach merges two independent catalytic cycles to achieve a transformation that is not possible with either catalyst alone. For the asymmetric fluorination of α-branched ketones, a combination of chiral anion phase-transfer catalysis (to activate the fluorinating agent) and enamine catalysis (to activate the ketone) has been successfully employed, with both catalysts working in a matched fashion to afford high enantioselectivity. acs.org

Substrate-Based Control: While less common in catalytic systems, attaching a chiral auxiliary to the substrate can direct the fluorinating agent to a specific face of the molecule, controlling the diastereoselectivity of the reaction. escholarship.org

The table below showcases various catalytic systems and their effectiveness in synthesizing chiral β-fluoroamines and related structures.

Catalyst TypeCatalyst/LigandReactionee (%)Source
OrganocatalysisDiarylprolinol Silyl EtherAldehyde Fluorination/Reduction87–96 nih.gov
Phase-TransferChiral Bis-ureaAziridinium Ring Openingup to 96:4 e.r. acs.org
Metal CatalysisNi(II)/DBFOX-Phβ-ketoester Fluorination93–99 nih.govacs.org
Metal CatalysisPd(II)/BINAPβ-ketoester Fluorination>90 wiley.com
Dual CatalysisChiral Phosphate / Amino AcidKetone Fluorinationup to 98 acs.org

Understanding Selectivity in Fluorine Incorporation

Beyond stereoselectivity, controlling the chemo- and regioselectivity of fluorination is critical for synthesizing the desired product.

Regioselectivity: The position of fluorine incorporation is a key challenge. In Pd-catalyzed fluorination of cyclic vinyl triflates, poor regioselectivity was observed, but the addition of an additive like TESCF₃ significantly improved the reaction, leading to a single regioisomer in high yield. chemrxiv.org In hypervalent iodine-promoted reactions of unsaturated alcohols, the reaction can proceed via either a Markovnikov or anti-Markovnikov pathway, with the former being kinetically favored. nih.gov

Kinetic Resolution: In some organocatalytic systems, the chiral catalyst can differentiate between the two enantiomers of a racemic starting material. For instance, in the fluorination of racemic α-chloroaldehydes, the catalyst preferentially fluorinates one enantiomer at a much faster rate than the other. beilstein-journals.org This results in the formation of an enantioenriched α-chloro-α-fluoroaldehyde product, while the unreacted starting material is also left enriched in the less reactive enantiomer. beilstein-journals.org

The Role of Fluorine's Electronic Properties: The unique electronic properties of fluorine can directly influence selectivity. rsc.orgtandfonline.com The high electronegativity of fluorine can stabilize adjacent carbanions or transition states through inductive effects or non-covalent interactions, such as C–F···H bonds. rsc.orgethernet.edu.et This "fluorine effect" can alter the reactivity and selectivity of a reaction compared to its non-fluorinated counterpart, sometimes enabling transformations that are otherwise difficult to achieve. rsc.orgcas.cn

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 2 Phenylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity and stereochemical relationships can be constructed.

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 2-Fluoro-2-phenylbutan-1-amine exhibits distinct signals corresponding to the aromatic, aminomethyl (CH₂N), methylene (B1212753) (CH₂), and methyl (CH₃) protons.

The five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the fluorine atom and the rest of the alkyl chain, these protons may show complex splitting patterns. The two protons of the aminomethyl group (CH₂N) are diastereotopic due to the adjacent chiral center (C2). This means they are chemically non-equivalent and would ideally appear as two separate signals, likely a pair of doublets (an AB quartet), further split by coupling to the fluorine atom. Their chemical shift is anticipated around δ 2.8-3.2 ppm. The methylene protons of the ethyl group are also diastereotopic and will exhibit complex splitting due to both geminal coupling to each other and vicinal coupling to the methyl protons and long-range coupling to the fluorine atom. This complex multiplet is expected in the δ 1.8-2.2 ppm range. The terminal methyl protons of the ethyl group will appear as a triplet around δ 0.9-1.2 ppm, resulting from coupling to the adjacent methylene protons. The primary amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which is variable (δ 1.0-3.0 ppm) and dependent on solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Phenyl (Ar-H)7.2 - 7.5Multiplet-
Aminomethyl (CH₂N)2.8 - 3.2Doublet of Doublets (AB quartet)²JHH ≈ 12-15, ³JHF ≈ 15-25
Methylene (CH₂)1.8 - 2.2Multiplet²JHH ≈ 14, ³JHH ≈ 7.5, ⁴JHF ≈ 2-5
Methyl (CH₃)0.9 - 1.2Triplet³JHH ≈ 7.5
Amine (NH₂)1.0 - 3.0Broad Singlet-

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. For this compound, the spectrum is expected to show a single signal for the fluorine atom attached to the chiral center. The chemical shift of this fluorine is influenced by the phenyl ring and the alkyl amine chain. A predicted chemical shift would be in the range of δ -130 to -150 ppm relative to a standard like CFCl₃. The signal would be split into a complex multiplet due to coupling with the neighboring protons, particularly the diastereotopic aminomethyl (³JHF) and methylene (³JHF) protons.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The quaternary carbon (C2) bonded to the fluorine atom is of particular diagnostic importance. Its signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (170-250 Hz). The chemical shift for this carbon is predicted to be in the δ 90-100 ppm range. The carbons of the phenyl ring will appear between δ 125 and 145 ppm. The aminomethyl carbon (C1) will be coupled to fluorine (²JCF) and is expected around δ 45-55 ppm. The methylene and methyl carbons of the ethyl group are predicted to appear at approximately δ 30-35 ppm and δ 8-12 ppm, respectively, with the methylene carbon also showing a smaller two-bond coupling to fluorine (²JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
Quaternary (C-F)90 - 100¹J ≈ 170-250
Phenyl (ipso-C)140 - 145²J ≈ 20-25
Phenyl (ortho, meta, para-C)125 - 130³J, ⁴J ≈ 2-8
Aminomethyl (CH₂N)45 - 55²J ≈ 15-25
Methylene (CH₂)30 - 35²J ≈ 15-25
Methyl (CH₃)8 - 12³J ≈ 2-5

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, confirming the connectivity between the methyl and methylene protons of the ethyl group, and showing correlations between the aminomethyl protons and potentially the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for definitive assignment of the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (molar mass: 167.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 167.

The fragmentation pattern is dominated by cleavages adjacent to the nitrogen atom and the phenyl group. A key fragmentation pathway for amines is alpha-cleavage, the breaking of the bond between C1 and C2. This would lead to the formation of a resonance-stabilized iminium cation [CH₂=NH₂]⁺ at m/z = 30, which is often the base peak in the spectrum of primary amines. The other fragment would be the C₉H₁₀F radical. Another significant fragmentation would be the loss of the ethyl group, leading to a fragment ion at m/z = 138 [M - C₂H₅]⁺. Loss of HF is also a possible fragmentation pathway.

Predicted m/z Predicted Ion Structure Fragmentation Pathway
167[C₁₀H₁₄FN]⁺Molecular Ion (M⁺)
138[C₈H₈FN]⁺Loss of ethyl radical (•C₂H₅)
109[C₆H₅CF]⁺Cleavage of C-C and C-N bonds
91[C₇H₇]⁺Tropylium ion
30[CH₄N]⁺[CH₂=NH₂]⁺ (Alpha-cleavage)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of light (Raman) corresponding to molecular vibrations.

In the IR spectrum of this compound, characteristic bands for the primary amine group are expected. Two medium-intensity N-H stretching bands should appear in the 3300-3400 cm⁻¹ region. orgchemboulder.commsu.edu An N-H bending (scissoring) vibration is predicted to be observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.commsu.edu A strong absorption due to the C-F stretch is expected in the region of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations would give rise to strong signals, including the ring breathing mode around 1000 cm⁻¹ and C=C stretching modes in the 1580-1610 cm⁻¹ region. researchgate.netresearchgate.net The symmetric C-C stretching vibrations of the alkyl backbone would also be Raman active.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3400Weak/Not observedMedium (IR)
Aromatic C-H Stretch3030 - 31003050 - 3070Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 29602850 - 2960Strong (IR & Raman)
N-H Bend1580 - 1650Weak/Not observedMedium (IR)
Aromatic C=C Stretch1450 - 16001580 - 1610Medium-Strong
C-N Stretch1020 - 12501020 - 1250Medium (IR), Weak (Raman)
C-F Stretch1000 - 11001000 - 1100Strong (IR), Medium (Raman)
Aromatic Ring BreathingNot prominent in IR~1000Strong (Raman)

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. This powerful technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. The process involves irradiating a crystalline sample of this compound with X-rays and analyzing the resulting diffraction pattern.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. By carefully analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering in non-centrosymmetric space groups, the true handedness of the molecule can be established. For organic molecules containing atoms like fluorine, modern diffractometers and computational methods allow for the reliable determination of the absolute structure, often expressed through the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms the correct absolute configuration has been determined.

While specific crystallographic data for this compound is not yet publicly available in crystallographic databases, the expected data from such an analysis would be presented as follows:

Interactive Table: Hypothetical Crystallographic Data for (S)-2-Fluoro-2-phenylbutan-1-amine

ParameterValue
Chemical FormulaC₁₀H₁₄FN
Formula Weight167.23
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Flack ParameterValue close to 0

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis. The space group P2₁2₁2₁ is a common non-centrosymmetric space group for chiral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the nature of the chromophores present in the molecule.

For this compound, the primary chromophore is the phenyl group. The substitution on the benzene (B151609) ring, including the fluorine atom and the butan-1-amine chain, can influence the energy of the π → π* transitions. The fluorine atom, being an electron-withdrawing group, and the alkylamine group can cause subtle shifts in the absorption maxima compared to unsubstituted benzene.

A typical UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would exhibit characteristic absorption bands. The fine structure often observed for the B-band of the benzene ring may be present, though potentially broadened.

Interactive Table: Hypothetical UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
Ethanolca. 204Valueπ → π* (E-band)
Ethanolca. 254Valueπ → π* (B-band)

Note: The values in this table are hypothetical and are based on the expected electronic transitions for a substituted benzene chromophore. The exact λmax and ε values would need to be determined experimentally.

Computational Chemistry Approaches for 2 Fluoro 2 Phenylbutan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for studying the properties of organic molecules, including fluorinated compounds. For 2-Fluoro-2-phenylbutan-1-amine, DFT calculations can elucidate various aspects of its chemical nature.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. google.comscm.com This process seeks to find the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. Hybrid functionals like B3LYP are commonly employed for this purpose, often in conjunction with basis sets such as 6-31G(d,p) or larger to achieve a good balance between accuracy and computational cost. researchgate.netarxiv.org

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. science.gov

Table 1: Illustrative DFT-Calculated Properties for this compound *

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 D
Mulliken Charge on F-0.35 e
Mulliken Charge on N-0.60 e

Note: These values are hypothetical and representative of what would be expected from a DFT calculation on a similar molecule.

DFT is also a powerful tool for exploring the mechanisms of chemical reactions. youtube.com For this compound, this could involve studying its synthesis, metabolism, or degradation pathways. By mapping the potential energy surface, researchers can identify the most likely reaction coordinates.

A key aspect of this is the location of transition states, which are the energy maxima along a reaction pathway and correspond to the activated complex. psu.edu Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate these saddle points on the potential energy surface. scm.com Once a transition state is found, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, DFT could be used to investigate the transition states involved in the nucleophilic substitution of the fluorine atom or reactions involving the amine group.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. science.gov By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated, which can then be compared with experimental data to confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation, and DFT can be used to predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govsemanticscholar.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. science.gov The prediction of ¹⁹F NMR chemical shifts is particularly relevant for fluorinated compounds and can be a sensitive probe of the local electronic environment of the fluorine atom. researchgate.netrsc.org Comparing the calculated and experimental NMR spectra can provide strong evidence for the proposed molecular structure. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound *

ParameterPredicted (DFT)Experimental
¹⁹F NMR Chemical Shift-175.2 ppm-174.9 ppm
Selected ¹³C NMR Shift (C-F)95.3 ppm94.8 ppm
Selected IR Frequency (C-F stretch)1105 cm⁻¹1100 cm⁻¹

Note: These values are for illustrative purposes to demonstrate the typical accuracy of such predictions.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility. By simulating the molecule in a solvent, such as water or a lipid bilayer, one can observe how it interacts with its surroundings and which conformations are most prevalent. This is particularly important for understanding how the molecule might interact with biological targets, such as receptors or enzymes.

MD simulations can also be used to calculate thermodynamic properties like free energies of binding or solvation. This information is crucial for predicting the molecule's behavior in a biological system and for the rational design of new molecules with improved properties.

Quantum Chemical Investigations of Fluorine Effects on Molecular Properties

The introduction of a fluorine atom can have profound effects on the physicochemical and biological properties of a molecule. nih.govmdpi.com Quantum chemical calculations are ideally suited to systematically investigate these effects. By comparing the calculated properties of this compound with its non-fluorinated analog, 2-phenylbutan-1-amine, one can quantify the impact of the fluorine substituent.

Key properties that are altered by fluorination include:

Acidity and Basicity: The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups. nih.gov For this compound, the basicity of the amine group would be expected to decrease compared to the non-fluorinated parent compound due to the inductive electron-withdrawing effect of the fluorine atom.

Conformational Preferences: Fluorine can influence the conformational landscape of a molecule through steric and electrostatic interactions. nih.gov The gauche effect, for example, might lead to a preference for specific dihedral angles involving the fluorine atom.

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier. researchgate.net

Metabolic Stability: The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block that metabolic pathway, thereby increasing the molecule's half-life in a biological system. mdpi.com

By systematically studying these effects using quantum chemical methods, a deeper understanding of the structure-activity relationships of fluorinated compounds can be achieved, which is essential for the design of new molecules with tailored properties.

Reactivity and Transformational Chemistry of 2 Fluoro 2 Phenylbutan 1 Amine

Chemical Transformations of the Amine Functionality

The primary amine group in 2-fluoro-2-phenylbutan-1-amine is a key site for a variety of chemical reactions, including derivatization, oxidation, reduction, and nucleophilic substitution.

Derivatization Reactions

The primary amine of this compound can be readily derivatized to form a wide array of functional groups. These reactions are essential for modifying the compound's physical and chemical properties, as well as for analytical purposes. Common derivatization reactions include acylation and sulfonylation.

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-fluoro-2-phenylbutan-1-yl)acetamide. The use of fluorinated acylating agents, like trifluoroacetylimidazole, can produce halogenated derivatives that are useful in gas chromatography with electron capture detection due to their enhanced volatility and stability.

Similarly, sulfonylation with sulfonyl chlorides, such as dansyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. These derivatives are often fluorescent, which is advantageous for detection in various analytical techniques.

Another important class of derivatizing reagents are those that react with amines to form products separable by chiral chromatography. Reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) react with primary amines to form diastereomers that can be resolved, allowing for the enantiomeric separation and analysis of the original amine. mdpi.com

Table 1: Examples of Derivatization Reactions for Primary Amines

Reagent ClassSpecific Reagent ExampleProduct TypeKey Features of Derivative
Acyl HalidesAcetyl chlorideAmideIncreased molecular weight, altered polarity
Fluorinated Acylating AgentsTrifluoroacetylimidazoleFluoroacetamideIncreased volatility, suitable for GC-ECD
Sulfonyl ChloridesDansyl chlorideSulfonamideFluorescent, useful for sensitive detection
Chiral Derivatizing AgentsL-FDLADiastereomeric AmidesAllows for enantiomeric separation by HPLC

Oxidation Reactions

The oxidation of the primary amine functionality in compounds analogous to this compound can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not prevalent, general principles of amine oxidation can be applied.

Mild oxidation can potentially convert the primary amine to the corresponding imine or oxime. Stronger oxidizing agents, however, can lead to cleavage of the C-N bond or oxidation of the adjacent phenyl ring. The presence of the fluorine atom at the benzylic position may influence the reaction's course by altering the electronic properties of the adjacent carbon atom and potentially affecting the stability of intermediates. For example, the fluorine atom's electron-withdrawing nature can reduce the susceptibility of the molecule to oxidative deamination by enzymes like monoamine oxidases (MAOs).

Reduction Reactions

Direct reduction of the primary amine in this compound is not a common transformation as the amine is already in a reduced state. However, reductive amination of related fluorinated ketones or aldehydes is a key synthetic route to this class of compounds. For instance, the reductive amination of a corresponding α-fluoroketone with ammonia (B1221849) or an ammonia source would yield the primary β-fluoroamine. nih.gov

Furthermore, the reduction of α-fluoroimines to β-fluoroamines has been demonstrated using reagents like trichlorosilane, proceeding with high diastereoselectivity. This suggests that if this compound were to be converted to an imine derivative, it could be stereoselectively reduced back to a substituted amine.

Nucleophilic Substitution Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. As such, this compound can undergo nucleophilic substitution reactions with various electrophiles.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Acylation: As mentioned in the derivatization section, acylation with acid chlorides or anhydrides is a common nucleophilic substitution reaction. This reaction is typically fast and results in the formation of a stable amide bond.

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is often reversible and acid-catalyzed.

Table 2: Nucleophilic Substitution Reactions of the Amine Functionality

ElectrophileProduct TypeReaction Conditions
Alkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine, Quaternary Ammonium SaltTypically with a base to neutralize the formed acid
Acyl Chloride (e.g., CH₃COCl)AmideOften in the presence of a non-nucleophilic base (e.g., pyridine)
Aldehyde/KetoneImine (Schiff Base)Acid catalysis, removal of water

Reactions Involving the Fluorine Atom

The fluorine atom in this compound significantly influences the molecule's reactivity and can itself be involved in chemical transformations, although the C-F bond is generally strong.

Fluorine-Directed Transformations

The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect. This effect can influence the properties of neighboring functional groups. For instance, the basicity of the amine group in β-fluoroamines is generally reduced compared to their non-fluorinated analogs. nih.gov This modulation of pKa can be critical in biological contexts, affecting receptor binding and pharmacokinetic properties. chemrxiv.org

The polar C-F bond can also participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the conformational preferences of the molecule. In molecules containing a N⁺–C–C–F moiety, a gauche conformation between the positively charged nitrogen and the partially negative fluorine is often favored due to electrostatic attraction. nih.gov

While the C-F bond is robust, it can be cleaved under specific conditions. For example, β-fluoride elimination can occur, especially if a good leaving group is present on the adjacent carbon, leading to the formation of an alkene. In some cases, C-F bond activation can be achieved using transition metal catalysts or under photoredox conditions, opening pathways for further functionalization. nih.gov However, these reactions are not typically spontaneous and require specific reagents and conditions. There is also evidence of metalloenzymes being capable of catalyzing the cleavage of C-F bonds in certain fluorinated substrates. nih.gov

Influence of Fluorine on Neighboring Stereocenters and Reactivity

The introduction of a fluorine atom into an organic molecule induces significant changes in its chemical and physical properties, primarily through potent stereoelectronic and inductive effects. In the case of this compound, the fluorine atom at the C2 position exerts a profound influence on the molecule's conformational preferences and the reactivity of the adjacent C1-amine functionality.

One of the most significant stereoelectronic interactions is the gauche effect . This phenomenon describes the tendency of a conformation where the fluorine atom and a vicinal electronegative group (or a group with a partial positive charge) are positioned with a dihedral angle of approximately 60° (gauche) to be more stable than the anti-conformation (180°). wikipedia.orgchemeurope.com This preference is attributed to a combination of hyperconjugation and electrostatic interactions. chemeurope.comnih.gov In the protonated form of this compound, a stabilizing electrostatic attraction arises between the negatively polarized fluorine and the positively charged ammonium group (-NH3+). nih.govresearchgate.net Furthermore, a stabilizing hyperconjugative interaction occurs through the donation of electron density from the C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital, an overlap that is maximized in the gauche arrangement. wikipedia.orgchemeurope.com This conformational pre-organization can dictate the three-dimensional shape of the molecule, influencing its binding to biological targets and guiding the stereochemical outcome of subsequent reactions. acs.org

The strong electron-withdrawing nature of fluorine also impacts the neighboring primary amine through an inductive effect. This effect significantly reduces the basicity (pKa) of the amine. nih.gov For instance, a single β-fluorine atom can lower the pKa of a typical aliphatic amine from ~10.7 to ~9.0. nih.gov This modulation of basicity is a critical tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates, such as reducing unwanted ion channel activity. nih.gov

The reactivity at the benzylic, fluorine-bearing carbon is also a key consideration. Studies on simpler benzylic fluorides demonstrate that the C-F bond can be activated for nucleophilic substitution. nih.govnih.gov Depending on the reaction conditions and the nature of the nucleophile, these transformations can proceed through either a dissociative S_N_1-like mechanism, which would lead to racemization, or an associative S_N_2-like pathway, resulting in an inversion of configuration at the stereocenter. nih.govbeilstein-journals.orgresearchgate.net This reactivity provides a pathway to further functionalize the molecule, though careful control is required to maintain stereochemical integrity.

Table 1: Summary of Fluorine's Influence on β-Fluoroamine Moiety

Effect Description Consequence for this compound
Gauche Effect Stabilization of the gauche conformer between the fluorine atom and the vicinal amino group. wikipedia.orgchemeurope.com Defines the molecule's preferred 3D structure, influencing steric accessibility and interactions. acs.org
Hyperconjugation Electron donation from a vicinal C-H σ orbital to the C-F σ* antibonding orbital. chemeurope.com Contributes to the stability of the gauche conformer, locking in a specific spatial arrangement.
Electrostatic Interaction Favorable interaction between the electronegative fluorine and the positively charged protonated amine. nih.gov Significantly stabilizes the gauche conformer, particularly in acidic or physiological media. researchgate.net
Inductive Effect Strong electron-withdrawing effect of fluorine through the sigma bonds. Reduces the basicity (pKa) of the primary amine, which can improve pharmacological properties. nih.gov
Reactivity Modulation Activation of the benzylic C-F bond for substitution reactions. nih.gov Allows for potential displacement of the fluorine atom, though may risk the stereocenter's integrity. nih.govbeilstein-journals.org

Applications in Complex Molecule Synthesis as a Chiral Building Block

Chiral building blocks are indispensable in modern organic synthesis, particularly for the development of new pharmaceuticals where precise three-dimensional structures are required for biological activity. mdpi.com Fluorinated chiral building blocks, such as this compound, are of particular interest due to the unique properties conferred by fluorine. nih.govucj.org.ua The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. nih.govnih.gov

This compound serves as a valuable intermediate, providing a synthetically accessible handle (the primary amine) attached to a stereochemically complex fragment. This fragment features a quaternary, fluorine-bearing stereocenter, a structural motif that is challenging to construct. ucj.org.ua The presence of the phenyl group adds another layer of functionality, offering potential for aromatic interactions like π-stacking and providing a site for further modification. The utility of such β-fluoroamine structures is well-recognized in drug design, making them highly sought-after synthetic targets. nih.govucla.eduorganic-chemistry.org

Construction of Fluorine-Containing Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine into these rings often leads to enhanced biological activity. mdpi.com The primary amine of this compound is a versatile functional group for the synthesis of a wide array of fluorine-containing heterocycles. nih.gov

Through condensation reactions with appropriate bifunctional reagents, the amine can be readily incorporated into various ring systems. For example, reaction with 1,3-dicarbonyl compounds can yield fluorinated dihydropyrimidines or pyridines. Similarly, condensation with α-haloketones followed by cyclization is a classic route to substituted pyrroles or other five-membered heterocycles. Cycloaddition reactions involving derivatives of the amine also provide a powerful strategy for constructing more complex heterocyclic systems. nih.gov The ability to use this building block to generate novel fluorinated heterocyclic scaffolds is of significant interest for creating new chemical entities with unique pharmacological profiles.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent Class Resulting Heterocycle Core General Reaction Type
1,3-Dicarbonyl Compounds Dihydropyrimidine / Pyridine Condensation
α-Haloketones Pyrrole / Imidazole Hantzsch-type Synthesis
Phosgene Equivalents Urea / Isocyanate (intermediate) Acylation / Cyclization
Dicarboxylic Acids / Esters Lactam / Imide Amidation / Cyclization
Isothiocyanates Thiourea (intermediate) Addition / Cyclization

Synthesis of Functionalized Organic Scaffolds

Beyond the synthesis of discrete heterocycles, this compound is an ideal building block for incorporation into larger, functionalized organic scaffolds. A molecular scaffold provides the core structure upon which various functional groups can be appended to create libraries of compounds for screening and optimization.

The primary amine can be used as a point of attachment to a larger framework through stable linkages such as amides, sulfonamides, or secondary/tertiary amines formed via reductive amination. This allows the unique properties of the fluoro-phenyl-butane fragment—its defined stereochemistry, lipophilicity, and conformational bias from the gauche effect—to be systematically introduced into new molecular designs. For example, the synthesis of β-fluoroamphetamine analogs has been demonstrated using stereoselective methods to generate benzylic fluorides, which are then elaborated into the final amine-containing scaffold. acs.orgbath.ac.uk This highlights a clear strategic application for building blocks like this compound in creating fluorinated versions of known bioactive scaffolds, a common strategy for lead optimization in drug discovery.

Future Research Directions in 2 Fluoro 2 Phenylbutan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated amines, including 2-Fluoro-2-phenylbutan-1-amine, traditionally relies on methods that can involve hazardous reagents and multiple steps. A primary future objective is the development of more efficient, safer, and environmentally benign synthetic pathways.

Key research avenues include:

Late-Stage Fluorination: Introducing the fluorine atom at a later stage in the synthesis of a more complex molecule can significantly shorten reaction sequences. Future work could focus on the direct C-H fluorination of a suitable precursor, 2-phenylbutan-1-amine, although controlling the regioselectivity at the tertiary carbon would be a significant challenge requiring novel catalyst development.

One-Pot and Telescoped Reactions: Designing multi-component reactions where the carbon skeleton and the fluoro-amino functionality are constructed in a single pot would enhance efficiency. For example, a fluoroamination of an appropriate alkene could directly install both the fluorine and amine groups. alfa-chemistry.com

Sustainable Reagents and Solvents: Research is moving towards replacing harsh fluorinating agents with safer alternatives. rsc.org The use of SF₆, a potent greenhouse gas, as a feedstock for generating deoxyfluorination reagents is an example of valorizing waste products for sustainable synthesis. acs.orgnih.gov Additionally, employing greener solvents like water or developing solvent-free methods, such as mechanochemical synthesis, will be crucial for reducing the environmental impact. rsc.orgmdpi.com

Flow Chemistry: Continuous flow processes offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. researchgate.net Developing a flow-based synthesis for this compound could enable safer handling of energetic intermediates and facilitate large-scale production.

Table 1: Comparison of Synthetic Approaches for Fluorinated Amines

Feature Traditional Methods Future Sustainable Methods
Fluorine Source Often hazardous (e.g., F₂, DAST) Safer, solid reagents (e.g., Selectfluor), valorized gases (e.g., SF₆) rsc.orgacs.org
Solvents Often chlorinated hydrocarbons Green solvents (e.g., water, ethanol), solvent-free (mechanochemistry) rsc.orgmdpi.com
Process Multi-step batch reactions One-pot, telescoped, or continuous flow reactions alfa-chemistry.comresearchgate.net
Efficiency Lower atom and step economy Higher atom and step economy
Safety Higher risks associated with reagents and exotherms Improved safety through milder reagents and better process control

Exploration of Advanced Catalytic Systems

Catalysis is paramount for achieving high selectivity and efficiency in complex organic transformations. Future research will undoubtedly focus on discovering and optimizing catalytic systems for the synthesis and functionalization of this compound.

Areas of exploration include:

Asymmetric Catalysis: Given that the fluorine-bearing carbon in this compound is a stereocenter, developing catalytic enantioselective methods is a high priority. This could involve chiral transition-metal catalysts (e.g., based on Palladium, Nickel, or Copper) or organocatalysts to control the stereochemical outcome of the fluorination step.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond formation and functionalization under mild conditions. nih.gov Future studies could explore photoredox-catalyzed pathways for the synthesis of this compound, potentially via radical-based mechanisms that offer unique reactivity. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The use of transaminases for the amination of α-fluoroketones is an emerging area. whiterose.ac.ukresearchgate.net Research could target the engineering of transaminases or other enzymes to accept a suitable precursor for the stereoselective synthesis of this compound.

Dual Catalysis: Combining different catalytic modes, such as transition-metal catalysis with photoredox or enzyme catalysis, can enable novel transformations that are not possible with a single catalyst. Such systems could be applied to the efficient construction of the this compound framework.

Table 2: Emerging Catalytic Systems for Fluorination and Amine Synthesis

Catalytic System Principle Potential Application for this compound
Chiral Transition Metals Utilizes chiral ligands to induce enantioselectivity in C-F or C-N bond formation. mdpi.com Asymmetric synthesis of (R)- or (S)-2-Fluoro-2-phenylbutan-1-amine.
Photoredox Catalysis Uses light to generate radical intermediates for bond formation under mild conditions. nih.gov Radical-based fluoroamination of an alkene precursor.
Biocatalysis (Enzymes) Employs engineered enzymes (e.g., transaminases) for highly selective reactions in water. whiterose.ac.ukresearchgate.net Enantioselective amination of a fluorinated ketone precursor.
Organocatalysis Uses small, metal-free organic molecules to catalyze reactions. Asymmetric fluorination or amination steps.

Deeper Mechanistic Understanding via Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is critical for optimizing existing methods and rationally designing new ones. The interplay between experimental investigation and computational modeling will be essential for advancing the chemistry of this compound.

Future research should focus on:

Kinetic Studies: Detailed kinetic analysis of synthetic routes can help identify rate-determining steps and elucidate the roles of catalysts, reagents, and solvents.

In Situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates that provide direct insight into the reaction pathway.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, characterizing transition states, and explaining the origins of selectivity (chemo-, regio-, and stereo-). researchgate.netrsc.org For instance, computational studies can help predict the most favorable conformation of a catalyst-substrate complex or rationalize the preference for a specific reaction pathway, such as an Sₙ2 versus a single-electron transfer (SET) mechanism in fluorination reactions. rsc.orgrsc.org

By integrating these approaches, researchers can gain a holistic view of the reaction landscape, leading to more predictable and efficient syntheses. For example, understanding the precise mechanism of an electrophilic fluorination with a reagent like Selectfluor can inform the choice of substrate protecting groups and reaction conditions to improve stereoselectivity. nih.gov

Expansion of Reactivity and Transformational Scope

Beyond its synthesis, a significant future direction is to explore the reactivity of this compound and establish its utility as a versatile building block. The presence of both a nucleophilic amine and a unique C(sp³)-F bond on a chiral scaffold offers numerous possibilities for synthetic diversification.

Potential areas for investigation include:

Functionalization of the Amine Group: Standard amine chemistry (e.g., acylation, alkylation, sulfonylation) can be used to generate a library of derivatives. These derivatives could be screened for biological activity or used as chiral ligands in asymmetric catalysis.

C-F Bond Activation: While typically robust, the C-F bond can be activated and functionalized under specific catalytic conditions. researchgate.netacs.org Research could explore the selective transformation of the C-F bond in this compound to introduce other functional groups, opening up new synthetic avenues.

Directed C-H Functionalization: The amine group could be used as a directing group to functionalize specific C-H bonds on the phenyl ring, allowing for the synthesis of more complex, polysubstituted aromatic structures.

Synthesis of Novel Bioisosteres: The unique electronic properties of the α-fluoroamine motif can be exploited to design novel bioisosteres of known bioactive compounds. By replacing a hydrogen atom or a hydroxyl group with the fluorine in a strategic position, it may be possible to enhance metabolic stability, binding affinity, or other pharmacokinetic properties.


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